N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate
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Overview
Description
N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitrophenyl group, a sulfanylpyrrolidinyl group, and a propylidene carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate typically involves a nucleophilic substitution reaction. The starting materials include 4-nitrophenylchloroformate and a suitable pyrrolidine derivative. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow microreactor systems could be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit significant binding modes with DNA Gyrase A, an enzyme involved in DNA replication . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate
- 1,3,4-Thiadiazole derivatives
Uniqueness
N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylpyrrolidinyl group, in particular, differentiates it from other carbamate compounds and contributes to its unique properties.
Properties
Molecular Formula |
C14H16N3O4S- |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate |
InChI |
InChI=1S/C14H17N3O4S/c18-14(19)15-13(16-8-7-12(22)9-16)6-3-10-1-4-11(5-2-10)17(20)21/h1-2,4-5,12,22H,3,6-9H2,(H,18,19)/p-1/t12-/m0/s1 |
InChI Key |
FXBWZCNLNFGWLR-LBPRGKRZSA-M |
Isomeric SMILES |
C1CN(C[C@H]1S)C(=NC(=O)[O-])CCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1S)C(=NC(=O)[O-])CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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